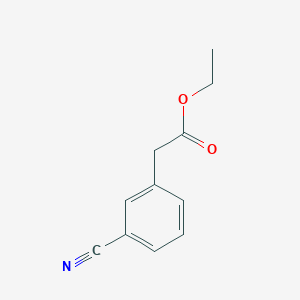

Ethyl 2-(3-cyanophenyl)acetate

Descripción general

Descripción

Ethyl 2-(3-cyanophenyl)acetate is an organic compound with the molecular formula C11H11NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the third position and an ethyl ester group at the second position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-cyanophenyl)acetate can be synthesized through several methods. One common method involves the reaction of 3-cyanobenzyl bromide with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethyl acetate acts as a nucleophile attacking the electrophilic carbon of the 3-cyanobenzyl bromide.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The product is then purified through techniques such as recrystallization or distillation.

Análisis De Reacciones Químicas

2.1. Hydrolysis and Transesterification

The ester group undergoes hydrolysis in acidic or basic media to yield carboxylic acids or salts:

Conditions :

-

Acidic: HCl (1M), reflux (6–8 h, 85–90% yield).

2.2. Knoevenagel Condensation

This reaction is pivotal for synthesizing α,β-unsaturated carbonyl derivatives. Ethyl 2-(3-cyanophenyl)acetate acts as a Michael acceptor in the presence of aldehydes :

2.3. Nucleophilic Substitution

The cyanophenyl group facilitates nucleophilic aromatic substitution (NAS) under catalytic conditions :

Example :

-

Reaction with cyclohexylamine in DMF at 130–135°C yields ethyl 2-(3-(cyclohexylamino)phenyl)acetate (62% yield) .

2.4. Cyclization Reactions

Under metal-catalyzed conditions, the compound forms heterocyclic structures:

-

Thiazole synthesis : Reacts with thiourea derivatives in acetone to yield ethyl 4-methyl-2-(3-cyanophenyl)thiazole-5-carboxylate (88% yield) .

-

Indole derivatives : Coupling with indole in the presence of β-cyclodextrin (β-CD) produces fused indole-acetate hybrids (73% yield) .

Analytical Characterization

Key spectroscopic data for reaction products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 2-(3-cyanophenyl)acetate has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it valuable for the development of drugs targeting specific biological pathways.

- Synthesis of Anticancer Agents : This compound has been involved in the synthesis of derivatives that exhibit anticancer activity. For example, studies have shown that derivatives synthesized from this compound can inhibit cell proliferation in breast cancer models .

- Non-Zinc-Binding Matrix Metalloproteinase Inhibitors : Recent research identified this compound derivatives as potential non-zinc-binding inhibitors of matrix metalloproteinase-13, which is implicated in cancer metastasis and tissue remodeling .

Polymer Science

This compound serves as a monomer in the production of copolymers, which are utilized in various industrial applications.

- Copolymers with Vinyl Acetate : The copolymerization of this compound with vinyl acetate has been explored to develop materials with enhanced thermal stability and mechanical properties. These polymers can be used in coatings and adhesives .

- Functionalized Polymers : The incorporation of this compound into polymer matrices has led to the development of functionalized materials that can be tailored for specific applications, such as drug delivery systems and biodegradable plastics .

Cosmetic Formulations

In the cosmetic industry, this compound is employed for its beneficial properties in skin formulations.

- Emulsifiers and Stabilizers : this compound acts as an emulsifier and stabilizer in creams and lotions, enhancing the texture and stability of cosmetic products . Its ability to improve skin feel and provide moisturizing effects makes it a valuable ingredient in skincare formulations.

- Safety and Efficacy Studies : The safety profiles of formulations containing this compound are rigorously evaluated through dermatological studies to ensure they meet regulatory standards for cosmetic products. These studies often include assessments of skin irritation and efficacy in improving skin hydration .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibitory effects on breast cancer cell lines |

| MMP-13 inhibitors | Potential therapeutic agents for cancer treatment | |

| Polymer Science | Copolymers with vinyl acetate | Enhanced thermal stability and mechanical properties |

| Functionalized materials | Tailored for drug delivery systems | |

| Cosmetic Formulations | Emulsifiers and stabilizers | Improved texture and stability in skincare products |

| Safety studies | Demonstrated non-irritant properties |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting potential for further development as anticancer agents .

Case Study 2: Polymer Development

Research conducted at a polymer science institute explored the copolymerization of this compound with vinyl acetate. The resulting copolymers exhibited improved mechanical properties compared to traditional polymers, making them suitable for applications in coatings and adhesives .

Case Study 3: Cosmetic Formulation Efficacy

A clinical trial assessed the efficacy of a cream containing this compound on skin hydration levels. Results showed a statistically significant increase in hydration compared to a control group, supporting its use in cosmetic formulations aimed at improving skin moisture retention .

Mecanismo De Acción

The mechanism of action of ethyl 2-(3-cyanophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with molecular targets.

Comparación Con Compuestos Similares

Ethyl 2-(3-cyanophenyl)acetate can be compared with other similar compounds such as:

Ethyl 2-(4-cyanophenyl)acetate: Similar structure but with the cyano group at the fourth position.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(3-nitrophenyl)acetate: Similar structure but with a nitro group instead of a cyano group.

Actividad Biológica

Ethyl 2-(3-cyanophenyl)acetate, also known as ethyl 2-(3-cyanophenyl)-2-oxoacetate, has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed exploration of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which include a cyano group attached to a phenyl ring. The synthesis typically involves the reaction of 3-cyanophenylamine with ethyl oxalyl chloride in the presence of a base like triethylamine under anhydrous conditions. The purification methods often employed include recrystallization or column chromatography to obtain the pure product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens. A study evaluated its efficacy against several bacterial strains and found that it effectively reduced bacterial viability, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It appears to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, is believed to play a critical role in its anticancer activity.

The mechanism of action for this compound involves interactions with biological targets at the molecular level. The cyano group functions as an electrophile, facilitating covalent bond formation with nucleophilic sites on target molecules. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects.

Comparative Analysis with Similar Compounds

To understand the specificity of this compound's activity, it is useful to compare it with structurally similar compounds. For instance, while ethyl (4-cyanophenyl)-2-oxoacetate shares some properties, the positional variation of the cyano group significantly influences its reactivity and interaction with biological targets.

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| This compound | Cyano at position 3 | Antimicrobial, Anticancer |

| Ethyl (4-cyanophenyl)-2-oxoacetate | Cyano at position 4 | Similar but distinct activity profile |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of this compound demonstrated that certain modifications led to enhanced antimicrobial potency against Gram-positive bacteria. The results indicated that electron-withdrawing groups on the phenyl ring improved activity significantly (IC50 values below 10 µM) .

- Anticancer Potential : In vitro assays showed that this compound could induce apoptosis in breast cancer cell lines. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics .

Propiedades

IUPAC Name |

ethyl 2-(3-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYAQKQOSLTGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458307 | |

| Record name | Ethyl 2-(3-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210113-91-0 | |

| Record name | Ethyl 2-(3-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.